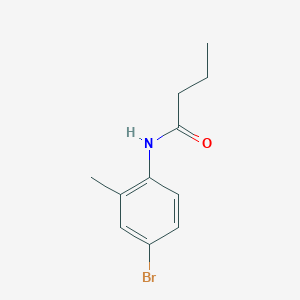![molecular formula C20H24FN3O4 B184519 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 112811-75-3](/img/structure/B184519.png)
1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid, also known as CP-115,955, is a synthetic compound that belongs to the class of quinolone antibiotics. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria.
Scientific Research Applications
1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. It has also been studied for its potential use in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and skin infections.
Mechanism Of Action
The mechanism of action of 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the DNA gyrase enzyme. This enzyme is essential for bacterial DNA replication and is inhibited by the binding of 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid to the DNA gyrase enzyme.
Biochemical And Physiological Effects
1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animals. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, it has been associated with some adverse effects, such as gastrointestinal disturbances and skin rashes.
Advantages And Limitations For Lab Experiments
1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid has several advantages for use in laboratory experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria, making it useful for studying bacterial infections. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, its use is limited by its potential adverse effects and the development of bacterial resistance.
Future Directions
For research on 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid include the development of new analogs with improved antibacterial activity and reduced toxicity. It is also important to study the mechanisms of bacterial resistance to this compound and to develop strategies to overcome this resistance. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of bacterial infections in humans.
properties
CAS RN |
112811-75-3 |
|---|---|
Product Name |
1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-22-8-11-5-6-23(9-11)17-15(21)7-13-16(19(17)28-2)24(12-3-4-12)10-14(18(13)25)20(26)27/h7,10-12,22H,3-6,8-9H2,1-2H3,(H,26,27) |
InChI Key |
ITLUJXOWXJGURR-UHFFFAOYSA-N |
SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-[3-[(MethylaMino)Methyl]-1-pyrrolidinyl]-4-oxo- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


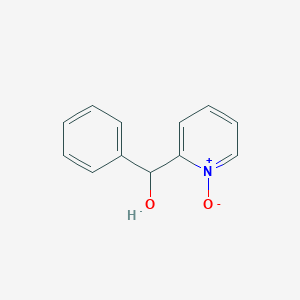
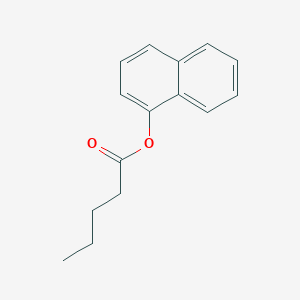
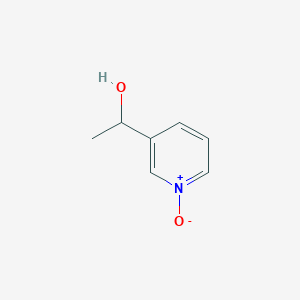
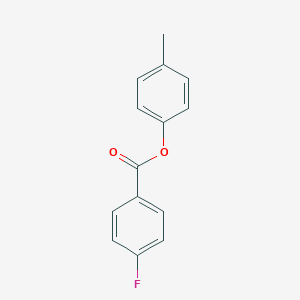
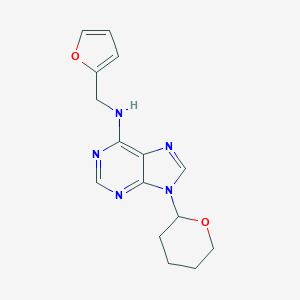
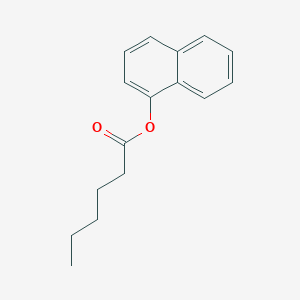
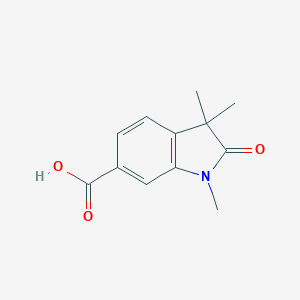
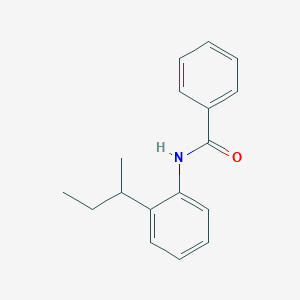
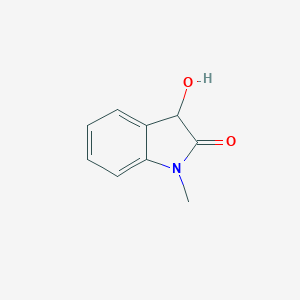
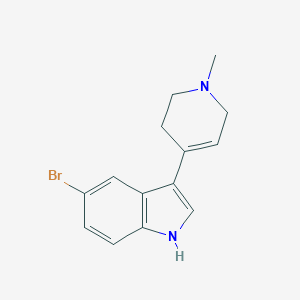
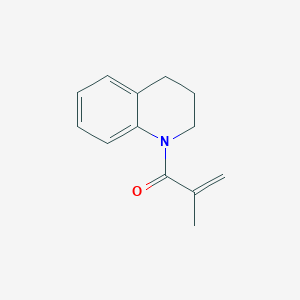
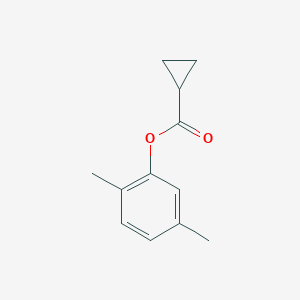
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
